N,N-Dimethyl-4-(pyridin-2-yl)aniline

Overview

Description

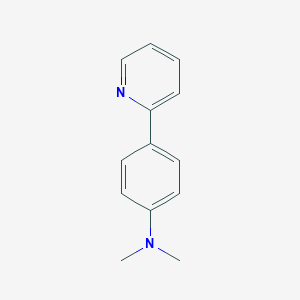

N,N-Dimethyl-4-(pyridin-2-yl)aniline is an organic compound that features a pyridine ring attached to a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(pyridin-2-yl)aniline typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminopyridine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(pyridin-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

Substitution: Various nucleophiles, solvents like dichloromethane, and catalysts such as palladium on carbon.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-4-(pyridin-2-yl)aniline is characterized by its dimethylamino group and a pyridine ring, which contribute to its unique reactivity and potential biological activities. Its molecular formula is CHN, with a molecular weight of approximately 198.26 g/mol.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in the synthesis of more complex organic compounds. Its ability to undergo electrophilic substitutions makes it valuable in creating various derivatives used in pharmaceuticals and agrochemicals.

Reagents and Reaction Conditions

Common reagents used in reactions involving this compound include:

- Oxidizing agents : Potassium permanganate

- Reducing agents : Lithium aluminum hydride

- Nucleophiles : Amines and thiols

The choice of solvent and temperature can significantly affect the yield and purity of the products formed from these reactions.

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits promising biological activities, particularly against microbial strains and cancer cell lines. Research has focused on its mechanism of action, which may involve interactions with specific molecular targets, potentially modulating enzyme or receptor activity.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential for development as anticancer agents.

Material Science

Applications in Dye Chemistry

Due to its unique electronic properties, this compound is also utilized in dye chemistry. It can be incorporated into dye structures to enhance color properties and stability.

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Medicinal Chemistry | Antimicrobial and anticancer properties |

| Material Science | Used in dye chemistry |

Coordination Chemistry

Metal Complex Formation

this compound can coordinate with metal ions to form complexes, which are useful in catalysis and as sensors. For example, studies have shown that complexes formed with transition metals exhibit enhanced catalytic activity for various reactions .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(pyridin-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

- N,N-Dimethyl-4-(pyridin-2-yliminomethyl)aniline

- N,N-Diphenyl-4-(pyridin-2-yl)aniline

- N,N-Dimethyl-4-(pyridin-3-yl)aniline

Uniqueness

N,N-Dimethyl-4-(pyridin-2-yl)aniline stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability under various conditions .

Biological Activity

N,N-Dimethyl-4-(pyridin-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound consists of a dimethylamino group attached to an aniline structure with a pyridine ring, which enhances its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

Anticancer Activity

This compound has also demonstrated potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism involves the modulation of apoptotic pathways, leading to increased cell death in malignant cells.

Case Study: In a study involving NSCLC (non-small cell lung cancer) models, the compound was observed to inhibit cell proliferation effectively at concentrations as low as 10 µM, with IC50 values indicating strong potency compared to standard chemotherapeutics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound acts as an inhibitor of several kinases involved in cancer progression. For example, it has shown inhibitory effects on c-MET and EGFR kinases, which are critical in tumor growth and metastasis.

- Receptor Modulation: It may also modulate neurotransmitter systems by binding to receptors, potentially influencing pathways related to neurodegenerative diseases.

Research Findings

Recent studies have further elucidated the compound's biological profile:

- Antimicrobial Studies: A comparative analysis revealed that structural modifications significantly affect antimicrobial potency. For instance, derivatives with additional halogen substitutions showed enhanced activity against resistant strains.

- Anticancer Studies: Molecular docking studies suggested that this compound binds effectively within the ATP-binding pocket of targeted kinases, providing insights into its selectivity and efficacy.

Properties

IUPAC Name |

N,N-dimethyl-4-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-15(2)12-8-6-11(7-9-12)13-5-3-4-10-14-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBGSBRUWVUWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374364 | |

| Record name | Benzenamine, N,N-dimethyl-4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100381-45-1 | |

| Record name | Benzenamine, N,N-dimethyl-4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.